4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is an organic compound with the chemical formula C8H11Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromomethyl groups into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method is to react 3,5-dimethylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 4-Bromopiperidine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Uniqueness
4-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is unique due to the presence of two methyl groups at the 3 and 5 positions of the pyridine ring. This structural feature influences its reactivity and makes it distinct from other bromomethyl-substituted pyridines. The compound’s specific reactivity profile allows for selective modifications in synthetic applications .
Properties
Molecular Formula |
C8H11Br2N |
---|---|
Molecular Weight |
280.99 g/mol |
IUPAC Name |
4-(bromomethyl)-3,5-dimethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-4-10-5-7(2)8(6)3-9;/h4-5H,3H2,1-2H3;1H |
InChI Key |
XGGGNOFIVKSGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CBr)C.Br |
Origin of Product |
United States |
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